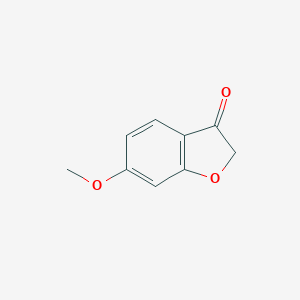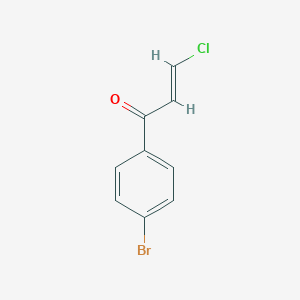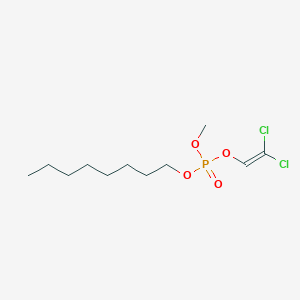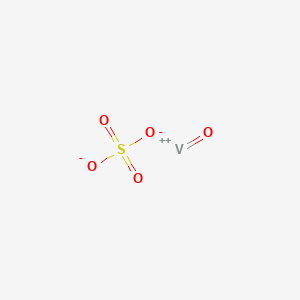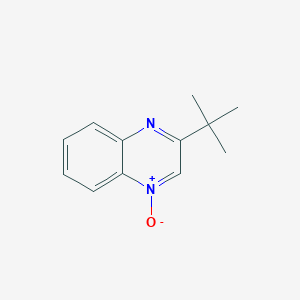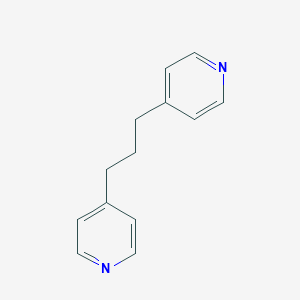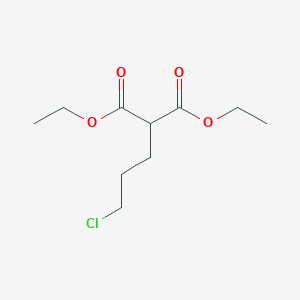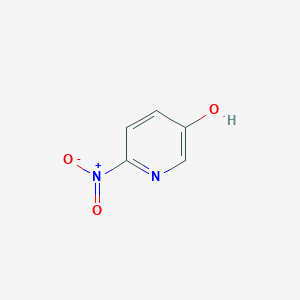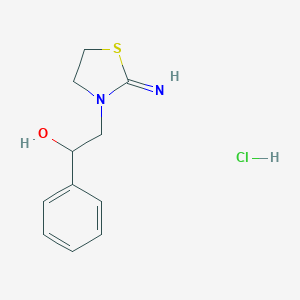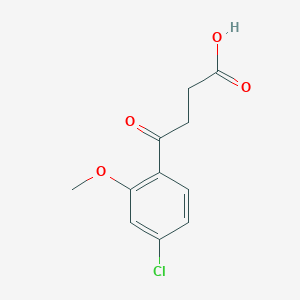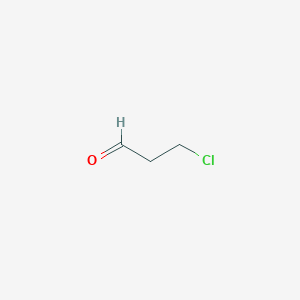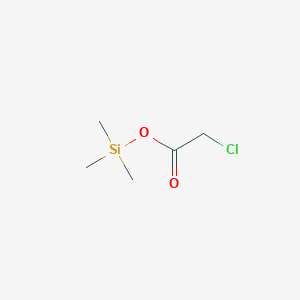
O-TRIMETHYLSILYL CHLOROACETATE
Overview
Description
O-TRIMETHYLSILYL CHLOROACETATE is an organosilicon compound with the molecular formula C₅H₁₁ClO₂Si. It is a derivative of chloroacetic acid where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is widely used in organic synthesis due to its ability to introduce the trimethylsilyl group into various molecules, enhancing their volatility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-TRIMETHYLSILYL CHLOROACETATE can be synthesized through the reaction of chloroacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of trimethylsilyl chloroacetate involves the same basic reaction but on a larger scale. The reaction mixture is often refluxed to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
O-TRIMETHYLSILYL CHLOROACETATE undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloro group with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form chloroacetic acid and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions with trimethylsilyl chloroacetate include bases like pyridine and nucleophiles such as alcohols and amines. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products
The major products formed from reactions involving trimethylsilyl chloroacetate depend on the specific nucleophile used. For example, reaction with an alcohol would yield a trimethylsilyl ether and chloroacetic acid .
Scientific Research Applications
O-TRIMETHYLSILYL CHLOROACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl chloroacetate involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through a nucleophilic substitution reaction, where the nucleophile attacks the silicon atom, displacing the chloro group. The resulting trimethylsilyl derivative is often more stable and volatile than the original molecule .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Similar in structure but lacks the ester functionality.
Trimethylsilyl acetate: Similar but with an acetate group instead of a chloroacetate group
Uniqueness
O-TRIMETHYLSILYL CHLOROACETATE is unique in its ability to introduce both a trimethylsilyl group and a chloroacetate group into a molecule. This dual functionality makes it particularly useful in organic synthesis and analytical chemistry .
Properties
IUPAC Name |
trimethylsilyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNXALOWPZOTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400243 | |
| Record name | Trimethylsilyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18293-71-5 | |
| Record name | Trimethylsilyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



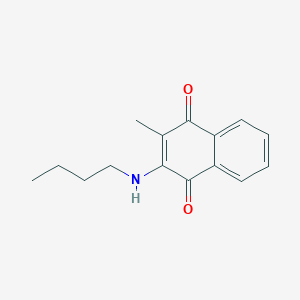
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
